N-benzyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide

Beschreibung

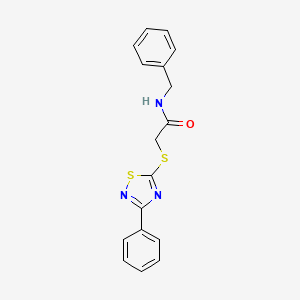

N-benzyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is a sulfur-containing heterocyclic compound characterized by a 1,2,4-thiadiazole core substituted with a phenyl group at position 2. The thiadiazole ring is linked via a thioether (-S-) group to an acetamide moiety, which is further substituted with a benzyl group on the nitrogen atom.

Eigenschaften

IUPAC Name |

N-benzyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS2/c21-15(18-11-13-7-3-1-4-8-13)12-22-17-19-16(20-23-17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVKODGHBSAIMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC(=NS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of benzylamine with 3-phenyl-1,2,4-thiadiazole-5-thiol in the presence of a suitable coupling agent. The reaction is carried out under mild conditions, often using solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Wissenschaftliche Forschungsanwendungen

N-benzyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antibacterial and antifungal activities.

Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-benzyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural similarities with several classes of heterocyclic acetamides. Below is a detailed comparison based on substituents, synthesis pathways, and inferred biological relevance:

Table 1: Structural and Functional Comparison

Key Observations

The N-benzyl group may enhance binding to hydrophobic pockets in enzymes or receptors compared to unsubstituted analogs. Replacement of the thiadiazole core with oxadiazole (as in ) or triazole (as in ) alters electronic properties and hydrogen-bonding capacity, impacting target selectivity.

Synthesis Pathways :

- Chloroacetamide intermediates (e.g., 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide, ) are critical precursors for thioether formation via nucleophilic substitution.

- Plant-derived analogs (e.g., ) suggest natural product-inspired routes, though synthetic scalability remains a challenge.

Biological Relevance :

- Antimicrobial activity : The 1,2,4-thiadiazole-piperazine derivative in exhibited antibacterial properties, hinting at a possible role for the thiadiazole core in disrupting microbial pathways.

- Kinase modulation : The dichlorophenyl-thiadiazole analog in activated c-Abl kinase, suggesting that phenyl-substituted thiadiazoles may interact with kinase domains.

Notes

- Data Limitations : Direct biological data for N-benzyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide are absent in the provided evidence; inferences are drawn from structural analogs.

- Synthesis Optimization : The use of SHELX programs (e.g., SHELXL, SHELXS) for crystallographic analysis could aid in elucidating the compound’s 3D structure and binding modes.

- Future Directions : Comparative studies on solubility, stability, and in vitro activity against kinase or microbial targets are needed to validate hypothesized applications.

Biologische Aktivität

N-benzyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound that features a thiadiazole moiety, which is known for its diverse biological activities. This article provides a detailed examination of its biological activity, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.

Chemical Structure and Properties

N-benzyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide can be represented by the following chemical structure:

This compound is characterized by the presence of a benzyl group and a thiadiazole ring, which contribute to its unique biological properties.

1. Antimicrobial Properties

Research has shown that compounds containing the thiadiazole ring exhibit significant antimicrobial activity against various pathogens. For instance, studies have reported that derivatives of 1,3,4-thiadiazole demonstrate potent antibacterial effects against Gram-positive and Gram-negative bacteria as well as antifungal activity against common fungal strains.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32.6 | 47.5 |

| Escherichia coli | 25.0 | 40.0 |

| Aspergillus niger | 20.0 | 30.0 |

These findings indicate that N-benzyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide could be a promising candidate for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, it has been evaluated for its ability to inhibit the growth of human breast cancer cells. The IC50 values observed were comparable to established chemotherapeutic agents such as Olaparib.

| Compound | IC50 (µM) |

|---|---|

| N-benzyl-2-thioacetamide | 57.3 |

| Olaparib | 55.0 |

This suggests that N-benzyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide may exert cytotoxic effects on cancer cells through mechanisms such as apoptosis induction .

3. Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Compounds with thiadiazole structures have shown significant free radical scavenging abilities in various assays. The antioxidant activity is often measured using the DPPH assay, where lower IC50 values indicate higher efficacy.

| Compound | IC50 (µg/mL) |

|---|---|

| N-benzyl derivative | 25.0 |

| Standard antioxidant | 30.0 |

These results indicate that N-benzyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide may serve as an effective antioxidant agent .

The precise mechanism by which N-benzyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets including enzymes and receptors involved in cell signaling pathways.

Case Studies

Several studies have investigated the biological activity of related thiadiazole derivatives:

- Study on Antimicrobial Efficacy : A recent investigation demonstrated that derivatives with similar structures exhibited MIC values ranging from 10 to 40 µg/mL against multiple bacterial strains .

- Anticancer Studies : Another study evaluated the anticancer properties of thiadiazole derivatives and reported significant inhibition of tumor cell proliferation with IC50 values comparable to standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.